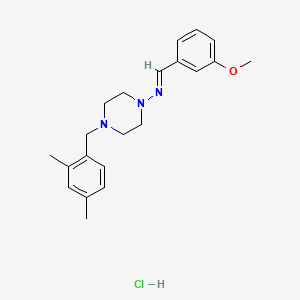
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the category of PPARδ receptor agonists. This compound has been extensively studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a performance-enhancing drug for athletes. However, due to its potential side effects, the World Anti-Doping Agency has banned its use in competitive sports.
Another area of interest is its potential as a treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. Studies have shown that this compound can increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity in animal models.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase endurance and improve exercise performance in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is its specificity for the PPARδ receptor. This allows researchers to study the effects of PPARδ activation without interfering with other signaling pathways.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and increase the risk of cancer in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of interest is its potential as a treatment for metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Another area of interest is its potential as a tool for studying the role of PPARδ in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and organs.
In conclusion, this compound is a synthetic drug that has been extensively studied for its potential applications in scientific research. While it has been banned for use in competitive sports, it has shown promise as a treatment for metabolic disorders and a tool for studying the role of PPARδ in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of triethylamine to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to form the final product, this compound.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-7-9-15(10-8-14)24-11-18(21)19-16-5-4-6-17(13(16)3)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUIMQKOGPTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
